molecular formula C26H42O6 B3010597 Simvastatin acid-d3 CAS No. 1309272-51-2

Simvastatin acid-d3

Numéro de catalogue: B3010597
Numéro CAS: 1309272-51-2
Poids moléculaire: 453.634
Clé InChI: PLNPEDNGLSMHOD-NLCCXZAOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Simvastatin acid-d3 is a deuterated form of simvastatin acid, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of simvastatin due to its stability and distinguishable mass spectrometric properties.

Applications De Recherche Scientifique

Simvastatin acid-d3 is widely used in scientific research due to its stable isotopic properties. Some of its applications include:

    Pharmacokinetic Studies: Used to trace the metabolic pathways and bioavailability of simvastatin in biological systems.

    Drug Interaction Studies: Helps in understanding the interaction of simvastatin with other drugs at the molecular level.

    Biological Research: Used in studies related to cholesterol metabolism and cardiovascular diseases.

    Industrial Applications: Employed in the development of new formulations and delivery systems for lipid-lowering medications.

Mécanisme D'action

Target of Action

Simvastatin acid-d3 primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver .

Mode of Action

This compound acts by competitively inhibiting HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a cholesterol precursor . This inhibition results in a decrease in the production of cholesterol and several other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA reductase, this compound reduces the production of mevalonate and downstream products, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . This leads to a decrease in the levels of these lipids in the body, thereby reducing the risk of cardiovascular disease .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract but is highly extracted by the liver, with only about 7% of the dose reaching the general circulation intact . It is extensively bound to plasma proteins and is primarily metabolized by CYP3A4 . The time to reach maximum concentration (Cmax) is about 1.8 hours for simvastatin and 4.2 hours for simvastatin acid . The bioavailability of simvastatin is about 5% .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of cholesterol and other lipids, leading to a decrease in their levels in the body . This results in a reduced risk of cardiovascular disease . Simvastatin has also been shown to alter several cellular mechanisms, induce apoptosis, and have anti-tumor and anti-inflammatory actions .

Action Environment

Environmental factors, particularly the gut microbiome, can influence the action, efficacy, and stability of this compound . The gut microbiome can affect drug efficacy through complex interactions with bile acids, which can significantly impact drug pharmacokinetics . For instance, increased plasma concentration of simvastatin positively correlates with higher levels of several secondary bile acids . Therefore, the gut microbiome and environmental influences should be considered in the study and management of cardiovascular disease .

Safety and Hazards

In rare cases, simvastatin can cause a condition that results in the breakdown of skeletal muscle tissue, potentially leading to kidney failure . It is also known to cause muscle pain, digestive problems and mental fuzziness in some people .

Analyse Biochimique

Biochemical Properties

Simvastatin Acid-d3, like other statins, competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol and other isoprenoids, thereby regulating lipid metabolism .

Cellular Effects

This compound has been shown to influence various cellular processes. It can reduce cellular viability, particularly in cancerous cell lines . It also affects mitochondrial function, leading to changes in cellular energy production . Furthermore, it can influence gene expression, potentially altering the function of various cellular proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of HMG-CoA reductase, inhibiting the enzyme’s activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other isoprenoids . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the cell surface, enhancing the uptake of LDL cholesterol from the bloodstream .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to cause a significant reduction in cellular viability over a concentration range of 0.3–100 µM after 24 hours of exposure . The effects of this compound are transient, as discontinuation of the drug can restore cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. High doses of this compound have been associated with muscle toxicity in dogs . The development of such side effects has been shown to occur at dosage levels significantly higher than those used clinically, indicating a wide margin of safety .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonic acid . This leads to a decrease in the production of cholesterol and other isoprenoids . This compound is metabolized in the liver via the cytochrome P450 system .

Transport and Distribution

This compound is well absorbed from the intestine and undergoes extensive first-pass metabolism in the liver, which reduces its systemic bioavailability . It is transported across cell membranes into bacteria cells, leading to bioaccumulation over time . The presence of bile acids has been shown to augment this process .

Subcellular Localization

The subcellular localization of this compound is primarily within the liver, where it exerts its cholesterol-lowering effects . It is also found in other tissues, including the intestine, due to its systemic circulation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of simvastatin acid-d3 typically involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain the efficiency and yield of the deuterated product. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Simvastatin acid-d3 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of ethers or esters.

Comparaison Avec Des Composés Similaires

Simvastatin acid-d3 is compared with other statins such as:

    Atorvastatin: Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, but with a longer half-life.

    Pravastatin: Less lipophilic compared to simvastatin, leading to fewer muscle-related side effects.

    Lovastatin: Structurally similar but with different pharmacokinetic properties.

    Fluvastatin: Known for its high bioavailability and fewer drug interactions.

This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in metabolic studies.

Propriétés

IUPAC Name

(4S,6R)-8-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[2-methyl-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-4,6-dihydroxyoctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42O6/c1-6-26(4,5)25(31)32-22-14-16(2)13-18-8-7-17(3)21(24(18)22)11-9-19(27)15-20(28)10-12-23(29)30/h7-8,13,16-17,19-22,24,27-28H,6,9-12,14-15H2,1-5H3,(H,29,30)/t16-,17-,19+,20-,21-,22-,24-/m0/s1/i4D3/t16-,17-,19+,20-,21-,22-,24-,26?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNPEDNGLSMHOD-NLCCXZAOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)(CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CCC(=O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.